4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and amide linkages, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate involves multiple steps, typically starting with the preparation of the individual components followed by their sequential coupling. Common synthetic routes include:
Formation of the 3,4-Dimethoxyphenyl derivative: This can be achieved through the nitration of 3,4-dimethoxyaniline followed by reduction to form the corresponding amine.
Coupling with hexanoic acid: The amine is then coupled with hexanoic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the imine: The resulting amide is then reacted with an aldehyde to form the imine linkage.
Final coupling with 4-nitrobenzoic acid: The final step involves coupling the imine with 4-nitrobenzoic acid under similar peptide coupling conditions
Chemical Reactions Analysis
4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites on proteins or DNA. The amide and imine linkages allow for hydrogen bonding and other interactions with biological macromolecules, potentially leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar compounds include:
4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-chlorobenzoate: This compound differs by having a chloro group instead of a nitro group, which can affect its reactivity and biological activity.
4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-methylbenzoate: This compound has a methyl group instead of a nitro group, leading to different electronic properties and reactivity
Properties
Molecular Formula |
C29H30N4O8 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
[4-[(E)-[6-[(3,4-dimethoxybenzoyl)amino]hexanoylhydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C29H30N4O8/c1-39-25-16-11-22(18-26(25)40-2)28(35)30-17-5-3-4-6-27(34)32-31-19-20-7-14-24(15-8-20)41-29(36)21-9-12-23(13-10-21)33(37)38/h7-16,18-19H,3-6,17H2,1-2H3,(H,30,35)(H,32,34)/b31-19+ |
InChI Key |
NGMLPZFTMHNXHF-ZCTHSVRISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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